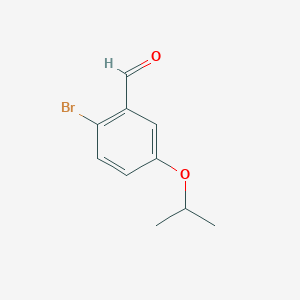

2-Bromo-5-isopropoxybenzaldehyde

Description

Contextual Significance of Halogenated Aromatic Aldehydes in Synthetic Chemistry

Halogenated aromatic aldehydes are valuable intermediates in organic synthesis. The aldehyde group is electrophilic and readily participates in a variety of reactions, including oxidations, reductions, and the formation of new carbon-carbon and carbon-nitrogen bonds. The halogen atom, in this case, bromine, serves as a useful handle for cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring. This dual reactivity makes these compounds powerful precursors for the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Overview of Benzene (B151609) Ring Functionalization Strategies in Organic Synthesis

The functionalization of benzene rings is a cornerstone of organic synthesis, enabling the preparation of a vast array of substituted aromatic compounds. Key strategies include electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring, and nucleophilic aromatic substitution, which is typically facilitated by the presence of electron-withdrawing groups.

Furthermore, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the way chemists approach the formation of carbon-carbon bonds with aromatic systems. These reactions often utilize aryl halides as one of the coupling partners, highlighting the importance of halogenated aromatic compounds. The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of incoming groups during these functionalization reactions.

Structural Features and their Influence on Reactivity of 2-Bromo-5-isopropoxybenzaldehyde

The reactivity of this compound is dictated by the interplay of its three key functional groups: the aldehyde, the bromine atom, and the isopropoxy group.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Aldehyde (-CHO) | 1 | Electron-withdrawing, meta-directing | Deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (relative to the aldehyde). The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. |

| Bromine (-Br) | 2 | Electron-withdrawing (inductive), ortho, para-directing (resonance) | Deactivates the ring but directs incoming electrophiles to the ortho and para positions. Serves as a leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions. |

| Isopropoxy (-OCH(CH₃)₂) | 5 | Electron-donating (resonance), ortho, para-directing | Activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to the isopropoxy group). |

The isopropoxy group, being an electron-donating group, activates the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde and bromine atom are electron-withdrawing groups that deactivate the ring. The positions of these substituents relative to each other create a specific electronic environment that influences the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, the directing effects of the isopropoxy group (ortho, para-directing) and the aldehyde group (meta-directing) will compete, often leading to a mixture of products unless reaction conditions are carefully controlled.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It can also undergo condensation reactions with amines to form imines (Schiff bases) or participate in various carbon-carbon bond-forming reactions. The bromine atom at the 2-position is sterically accessible and can be a site for nucleophilic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions.

Detailed Research Findings

While extensive peer-reviewed studies detailing a wide range of reactions specifically for this compound are not broadly available in the public domain, its reactivity can be inferred from its structural similarity to other well-studied halogenated benzaldehydes. Its primary role in research appears to be that of a versatile starting material.

The synthesis of this compound itself typically proceeds via the Williamson ether synthesis, starting from the corresponding phenol (B47542), 2-bromo-5-hydroxybenzaldehyde (B121625), and an isopropylating agent like isopropyl bromide in the presence of a base.

This compound serves as a key building block for the synthesis of more elaborate molecules. For instance, the aldehyde functionality can be used to construct heterocyclic rings, while the bromo substituent allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura coupling. This strategy is frequently employed in the synthesis of potential drug candidates and other biologically active molecules.

Spectroscopic data is crucial for the characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton of the aldehyde group typically appears as a singlet around 9.8-10.0 ppm. The aromatic protons will show a characteristic splitting pattern depending on their coupling with each other. The methine proton of the isopropoxy group will appear as a septet, while the methyl protons will be a doublet. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield (around 190 ppm). The carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is typically observed around 1700 cm⁻¹. The C-O stretching of the ether linkage will also be present. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXGGROPXWWLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Isopropoxybenzaldehyde

Established Synthetic Pathways

Direct Halogenation Protocols

Direct bromination of the precursor 5-isopropoxybenzaldehyde presents a straightforward, one-step approach. However, this method is often hampered by issues of regioselectivity. The isopropoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. This competition in directing effects leads to the formation of a mixture of isomers, including the undesired 3-bromo- (B131339) and 4-bromo- isomers, alongside the target 2-bromo-5-isopropoxybenzaldehyde.

Typical reagents for this electrophilic aromatic substitution include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) in a solvent such as dichloromethane (B109758) (DCM). The reaction is generally performed at low temperatures (e.g., 0°C) to control reactivity, followed by stirring at room temperature. Due to the formation of multiple products, the yield of the desired 2-bromo isomer is typically modest, often in the range of 40-50%, necessitating significant purification efforts.

Approaches via Functional Group Interconversions

To overcome the regioselectivity issues of direct halogenation, multi-step synthetic sequences involving functional group interconversions are commonly employed. These methods allow for the precise installation of the bromo, isopropoxy, and aldehyde groups at the desired positions.

One strategy involves the formation of the aldehyde group on a pre-functionalized benzene (B151609) ring. This can be achieved by the oxidation of a corresponding benzyl (B1604629) alcohol. For instance, 2-bromo-5-isopropoxybenzyl alcohol can be oxidized to the target aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane, which can yield the aldehyde in the range of 70-75%. The precursor alcohol itself can be synthesized from 2-bromo-5-isopropoxybenzoic acid via reduction with a reagent like lithium aluminum hydride (LiAlH₄).

The isopropoxy group is commonly introduced via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this context, the synthesis would start with 2-bromo-5-hydroxybenzaldehyde (B121625). This precursor is treated with a base (e.g., potassium carbonate) and an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). This SN2 reaction typically proceeds with high efficiency to afford the desired ether. wikipedia.orgmasterorganicchemistry.com

The necessary precursor, 2-bromo-5-hydroxybenzaldehyde, can be synthesized from 2-bromo-5-methoxybenzaldehyde (B1267466) by demethylation using a strong Lewis acid like boron tribromide (BBr₃). youtube.com

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability. For the synthesis of this compound, advanced approaches focus on optimizing reaction conditions and employing novel catalytic systems.

Optimization of the Williamson ether synthesis for the introduction of the isopropoxy group can involve the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes while maintaining high yields (>85%). The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also enhance the rate of this etherification by improving the nucleophilicity of the phenoxide. Switching solvents from DMF to acetonitrile has also been noted to improve reaction kinetics.

For the bromination step, photocatalytic methods are emerging as a greener alternative to traditional bromination. acs.orgresearchgate.net These reactions can utilize visible light and a photocatalyst to generate bromine radicals from sources like hydrogen bromide (HBr) with molecular oxygen as a clean terminal oxidant, often providing high selectivity for monobromination. researchgate.net While specific application to 5-isopropoxybenzaldehyde is not widely reported, the high selectivity of these methods for electron-rich aromatics suggests potential applicability. acs.orgresearchgate.net

The table below summarizes and compares different synthetic strategies for preparing this compound.

| Tactic | Starting Material | Key Reagents | Solvent | Typical Yield | Notes |

| Direct Halogenation | 5-Isopropoxybenzaldehyde | Br₂ or NBS, FeBr₃ | DCM | 40-50% | Poor regioselectivity, mixture of isomers. |

| Directed Ortho-Metalation | 5-Isopropoxybenzaldehyde | 1. Ethylene glycol, p-TsOH2. LDA3. Br₂4. aq. HCl | THF | 60-65% | Multi-step but highly regioselective. |

| Williamson Ether Synthesis | 2-Bromo-5-hydroxybenzaldehyde | Isopropyl bromide, K₂CO₃ | DMF or MeCN | >85% | Efficient introduction of the isopropoxy group. |

| Aldehyde Formation (Oxidation) | 2-Bromo-5-isopropoxybenzyl alcohol | PCC | DCM | 70-75% | Final step in a multi-step sequence. |

Catalytic Strategies in the Synthesis of this compound

The synthesis of this compound can be approached through several pathways, with catalytic methods offering significant advantages in terms of efficiency and selectivity. Key strategies include the alkylation of a phenolic precursor, directed ortho-metalation, and a reduction-oxidation sequence.

One of the most direct routes involves the alkylation of 2-bromo-5-hydroxybenzaldehyde with an isopropyl halide. This reaction is typically performed under basic conditions, often utilizing a catalyst to enhance the reaction rate and yield. Phase-transfer catalysis has emerged as a valuable technique in this context. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the nucleophilicity of the phenoxide is increased, facilitating the Williamson ether synthesis.

Another important catalytic approach is the directed ortho-metalation of 5-isopropoxybenzaldehyde. This method provides excellent regioselectivity for the introduction of the bromine atom at the 2-position. The process involves the in-situ formation of a directed metalation group, typically by protecting the aldehyde, followed by treatment with a strong base like lithium diisopropylamide (LDA) and subsequent quenching with a bromine source.

Furthermore, the synthesis can be achieved through a two-step reduction-oxidation process starting from 2-bromo-5-isopropoxybenzoic acid. The carboxylic acid is first reduced to the corresponding benzyl alcohol, which is then oxidized to the target aldehyde. While the reduction step often employs stoichiometric reducing agents like lithium aluminum hydride, the oxidation step can be performed using various catalytic systems. Modern methods are moving towards greener catalytic oxidations that avoid the use of stoichiometric heavy metal oxidants like pyridinium chlorochromate (PCC). For instance, catalytic systems based on copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with molecular oxygen as the terminal oxidant represent a more sustainable alternative for the oxidation of benzylic alcohols. sphinxsai.com

The following table provides a comparative overview of these synthetic methodologies:

| Method | Starting Material | Key Reagents & Catalysts | Typical Conditions | Reported Yield |

| Alkylation | 2-Bromo-5-hydroxybenzaldehyde | Isopropyl bromide, K₂CO₃, Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Reflux in a suitable solvent (e.g., DMF, Acetonitrile) | 75-85% |

| Directed Ortho-Metalation | 5-Isopropoxybenzaldehyde | Ethylene glycol (protecting group), p-toluenesulfonic acid, LDA, Br₂ | -78°C to room temperature in THF | 60-65% |

| Reduction-Oxidation | 2-Bromo-5-isopropoxybenzoic acid | LiAlH₄ (reduction), PCC or Catalytic system (e.g., Cu/TEMPO) for oxidation | 0°C to room temperature in ether/DCM | 60-68% (overall) |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent Selection and Optimization: A significant aspect of greening the synthesis of this compound is the choice of solvent. Traditional syntheses often employ polar aprotic solvents like dimethylformamide (DMF). However, due to its toxicity, efforts are being made to replace it with greener alternatives. Acetonitrile, for example, can be a suitable substitute that may also offer faster reaction kinetics. nih.gov The ideal green solvent is often considered to be water, and while its application in all synthetic steps for this specific compound may be challenging, its use in workup procedures is a step towards a more environmentally benign process. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation can significantly reduce the time required for the alkylation of 2-bromo-5-hydroxybenzaldehyde, for instance, from several hours to just a few minutes, while maintaining high yields. nih.gov This rapid heating can also minimize the formation of side products. While specific comparative data for this compound is not readily available, studies on similar heterocyclic molecules have shown that microwave synthesis can reduce reaction times from hours to minutes and increase yields. researchgate.net

The following table illustrates the potential advantages of microwave-assisted synthesis over conventional heating, based on general findings for related organic reactions:

| Heating Method | Typical Reaction Time | General Yield Improvement | Key Advantages |

| Conventional Heating | Hours | - | Standard laboratory setup |

| Microwave-Assisted Synthesis | Minutes | Often higher yields | Rapid heating, reduced side reactions, improved energy efficiency |

Catalytic and Atom-Economic Reactions: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. The application of phase-transfer catalysts in the alkylation step is a prime example. Furthermore, the development of catalytic oxidation methods for the conversion of 2-bromo-5-isopropoxybenzyl alcohol to the aldehyde, using air or hydrogen peroxide as the oxidant, is a significant advancement over traditional methods that use toxic and wasteful heavy metal oxidants. These catalytic systems, such as those based on Fe(NO₃)₃, offer a greener pathway for this transformation.

Chemical Transformations and Reactivity Studies of 2 Bromo 5 Isopropoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 2-Bromo-5-isopropoxybenzaldehyde is a focal point of its reactivity, readily undergoing nucleophilic attack and condensation with various reagents.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides add to the aldehyde to form secondary alcohols. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by an acidic workup to yield the corresponding alcohol. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comlibretexts.org The reaction of an aldehyde with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a secondary alcohol.

Condensation Reactions

Condensation reactions of this compound provide a pathway to more complex molecular architectures. These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.

One of the most well-documented condensation reactions for this compound is the Wittig reaction . This reaction allows for the conversion of the aldehyde into an alkene. In a specific example, this compound has been reacted with methyltriphenylphosphonium (B96628) iodide in the presence of n-butyllithium in tetrahydrofuran (B95107) (THF) to produce 2-bromo-5-isopropoxystyrene. rsc.org This transformation proceeds via the formation of a phosphonium (B103445) ylide which then reacts with the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to the alkene and triphenylphosphine (B44618) oxide.

| Reactant | Reagents | Solvent | Product | Yield | Reference |

| This compound | methyltriphenylphosphonium iodide, n-butyllithium | THF | 2-bromo-5-isopropoxystyrene | 50% | rsc.org |

Other important condensation reactions, such as the Knoevenagel and Henry reactions, are anticipated to occur with this compound, although specific examples are not readily found in the surveyed literature. The Knoevenagel condensation would involve the reaction with active methylene (B1212753) compounds in the presence of a weak base, while the Henry reaction would involve the addition of a nitroalkane.

The formation of Schiff bases through condensation with primary amines is another expected reaction pathway for the aldehyde moiety of this compound.

Oxidation Pathways

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-Bromo-5-isopropoxybenzoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. While specific documented examples with this compound are sparse, reagents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are known to effectively oxidize aldehydes to carboxylic acids.

Conversely, the synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, (2-Bromo-5-isopropoxyphenyl)methanol. A documented procedure involves the use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), affording the aldehyde in a 70-75% yield.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| (2-Bromo-5-isopropoxyphenyl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane | This compound | 70-75% |

Reduction Pathways

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (2-Bromo-5-isopropoxyphenyl)methanol. This reduction can be accomplished using various metal hydride reagents. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org

A related reduction has been documented for the corresponding carboxylic acid, 2-Bromo-5-isopropoxybenzoic acid, which was treated with lithium aluminum hydride in dry ether at 0°C to yield (2-Bromo-5-isopropoxyphenyl)methanol in a high yield of 85-90%.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 2-Bromo-5-isopropoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Dry Ether | (2-Bromo-5-isopropoxyphenyl)methanol | 85-90% |

Aromatic Ring Functionalization

The presence of the bromine atom and the directing effects of the substituents on the benzene (B151609) ring allow for further functionalization of the aromatic core of this compound.

Electrophilic Aromatic Substitution Reactions

The isopropoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. This competition of directing effects can influence the regioselectivity of electrophilic aromatic substitution reactions.

A key example of an electrophilic aromatic substitution is the synthesis of this compound itself. The bromination of 3-isopropoxybenzaldehyde (B1298940) with bromine in acetic acid at ambient temperature yields the desired product in a high yield of 94%. rsc.org This indicates that the directing effect of the isopropoxy group dominates, leading to bromination at the ortho position.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 3-Isopropoxybenzaldehyde | Bromine | Acetic Acid | This compound | 94% | rsc.org |

Further electrophilic substitution reactions, such as nitration or other halogenations, would be expected to be influenced by the existing substitution pattern, with the position of the incoming electrophile being directed by the combined electronic effects of the bromo, isopropoxy, and aldehyde groups.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the benzaldehyde (B42025) ring can be replaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction proceeds via a two-step process involving the initial attack of a nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the bromide leaving group. chegg.com The presence of the electron-withdrawing aldehyde group, particularly at the ortho position, facilitates this reaction by stabilizing the negative charge of the intermediate. The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under suitable reaction conditions.

Transformations Involving the Bromine Substituent

The carbon-bromine bond is a key site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

This compound is an excellent substrate for cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound. nih.govlibretexts.org In this context, this compound serves as the aryl halide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org The general catalytic cycle involves three main stages: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild, and a wide variety of boronic acids and esters can be used, making it a powerful tool for synthesizing complex molecules. nih.gov

Other palladium-catalyzed reactions, such as the Mizoroki-Heck reaction , can also be employed. This involves coupling the aryl bromide with an alkene to form a substituted olefin. Furthermore, cross-coupling with organosilicon compounds like alkylsilicates can be achieved, often using nickel or palladium catalysts, sometimes in conjunction with photoredox catalysis. gelest.com

The table below outlines typical components and conditions for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide like this compound.

Table 1: Components for Suzuki-Miyaura Cross-Coupling Reaction| Component | Role | Examples |

|---|---|---|

| Aryl Halide | The electrophilic partner containing the leaving group. | This compound |

| Organoboron Reagent | The nucleophilic partner that provides the new carbon fragment. | Phenylboronic acid, various alkyl or aryl boronic esters |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(OAc)₂, Pd(PPh₃)₄, CataXCium A Pd G3 nih.gov |

| Ligand | Stabilizes the palladium center and influences its reactivity. | Phosphine-based ligands (e.g., dppf, SPhos), N-heterocyclic carbenes (NHCs) nih.govuzh.ch |

| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, Ag₂CO₃ uzh.ch |

| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene (B28343), Dioxane, DMF, THF, Acetonitrile (B52724), Water/Isopropanol mixtures nih.gov |

Other Substitution Reactions

Beyond metal-catalyzed couplings, the bromine atom can be displaced through other substitution pathways. These reactions typically require specific, often more forceful, conditions. vaia.com Examples include the hydrolysis of the bromine to a hydroxyl group using a strong base or its replacement by a nitrite (B80452) group using a salt like sodium nitrite. sciencemadness.org

Reactivity of the Isopropoxy Group

The isopropoxy group (–OCH(CH₃)₂) is generally a stable ether functionality and tends to be unreactive under many conditions used to modify the aldehyde or bromine moieties. Its primary influence is electronic and steric. As an electron-donating group, it increases the electron density of the aromatic ring, affecting the regioselectivity of electrophilic substitution reactions. Its steric bulk can also hinder access to the adjacent bromine atom at position 2, potentially influencing the rate and outcome of reactions at that site.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites on this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another.

The bromine atom can be selectively targeted in cross-coupling reactions while leaving the aldehyde group untouched. nih.gov

Conversely, the aldehyde group can undergo reactions like reduction to an alcohol with sodium borohydride or oxidation to a carboxylic acid with potassium permanganate, without affecting the C-Br bond.

To achieve reactions at a specific site that might otherwise be complicated by the presence of the aldehyde, a common strategy is to use a protecting group. The aldehyde can be converted into a diethyl acetal, which is stable to reagents like organolithiums. This allows for other transformations, after which the aldehyde can be restored by acidic hydrolysis.

Regioselectivity is concerned with the position at which a reaction occurs.

The directing effects of the substituents are in opposition: the isopropoxy group is an ortho, para-director, while the aldehyde group is a meta-director. This competition is crucial during the synthesis of the molecule itself. For instance, direct bromination of 5-isopropoxybenzaldehyde can lead to a mixture of isomers, with bromination potentially occurring at position 3 (meta to the aldehyde) rather than the desired position 2. This necessitates synthetic strategies like directed ortho-metalation to achieve precise regiochemical control.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 5-isopropoxybenzaldehyde |

| Acetonitrile |

| Amines |

| Aryl boronic esters |

| CataXCium A Pd G3 |

| Diethyl acetal |

| Dimethylformamide (DMF) |

| Dioxane |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| N-heterocyclic carbenes (NHCs) |

| Organolithiums |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Phenylboronic acid |

| Potassium carbonate (K₂CO₃) |

| Potassium permanganate |

| Silver carbonate (Ag₂CO₃) |

| Sodium borohydride |

| Sodium nitrite |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Tetrahydrofuran (THF) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Thiols |

| Toluene |

Derivatization and Analogue Synthesis Based on 2 Bromo 5 Isopropoxybenzaldehyde

Design and Synthesis of Functionalized Derivatives

The chemical reactivity of 2-bromo-5-isopropoxybenzaldehyde allows for its derivatization through several key reactions. The aldehyde group can undergo oxidation to form the corresponding carboxylic acid or reduction to yield a benzyl (B1604629) alcohol. Furthermore, the bromine atom can be replaced via nucleophilic substitution, and the aldehyde can participate in condensation reactions, such as the formation of Schiff bases with primary amines. These reactions are fundamental to the design of novel functionalized molecules.

A significant strategy for derivatization involves the introduction of "clickable" functionalities, such as azides. While demonstrated on related bromo-benzaldehydes, this synthetic approach is applicable to this compound. The introduction of an azide (B81097) group creates a versatile handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing the efficient linkage of the aromatic core to a wide variety of molecules, including those with significant steric hindrance. beilstein-journals.org

Another powerful method for creating functionalized derivatives is through multicomponent reactions. For instance, analogues like 2-bromo-5-methoxybenzaldehyde (B1267466) have been used in one-step syntheses to produce complex heterocyclic systems. A notable example is the reaction with 3-amino-2-thioxo-1,3-thiazolidin-4-one and an appropriate methylene-active compound to form highly substituted thiazolo[3,2-b]-1,2,4-triazol-6(5H)-ones. capes.gov.br This approach highlights the utility of the bromo-alkoxy-benzaldehyde scaffold in generating diverse molecular libraries.

| Starting Analogue | Reaction Type | Resulting Functionalized Derivative | Reference |

|---|---|---|---|

| ortho/para-Bromobenzaldehyde | Multi-step synthesis including bromination and azidation | Azide-functionalized bromobenzaldehydes | beilstein-journals.org |

| 2-Bromo-5-methoxybenzaldehyde | One-step three-component reaction | 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones | capes.gov.br |

| This compound | Oxidation/Reduction | 2-Bromo-5-isopropoxybenzoic acid / (2-Bromo-5-isopropoxyphenyl)methanol |

Construction of Complex Molecular Scaffolds

The inherent reactivity of this compound and its analogues is frequently exploited to construct complex molecular scaffolds, particularly heterocyclic ring systems of interest in medicinal chemistry.

One prominent example involves the synthesis of benzothiazepines, a class of compounds with diverse biological activities. The synthesis begins with a chalcone, which can be derived from a substituted benzaldehyde (B42025). For instance, 5-bromo-2-hydroxychalcones, when reacted with the binucleophile 2-aminothiophenol, undergo a sequence of thia-Michael addition followed by intramolecular cyclization. nih.gov This efficient, single-pot operation yields complex 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo lifechempharma.comthiazepine scaffolds. nih.gov This strategy demonstrates how the functionalities of a simple benzaldehyde derivative can be used to direct the assembly of intricate, polycyclic systems.

Furthermore, the aldehyde group is a key precursor for forming Schiff bases by reacting with various amines. nih.gov These Schiff bases are not only important standalone compounds but also serve as ligands for creating more complex transition metal complexes. The reaction of 5-bromo-2-hydroxybenzaldehyde with aniline (B41778) is a classic example of creating an azomethine (N=C) linkage, which can then coordinate with metal ions like Ni(II), Co(II), Zn(II), and Cu(II), thereby constructing sophisticated organometallic scaffolds. nih.gov

| Precursor Type | Reactant(s) | Resulting Complex Scaffold | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxychalcones (derived from substituted benzaldehydes) | 2-Aminothiophenol | 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo lifechempharma.comthiazepines | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline, followed by transition metals | Schiff base metal complexes (e.g., with Ni, Co, Zn, Cu) | nih.gov |

Structure-Reactivity and Structure-Property Relationship Investigations of Analogues

Understanding the relationship between the structure of this compound analogues and their chemical reactivity or physical properties is crucial for designing new molecules with desired characteristics.

The electronic nature of the substituents on the benzaldehyde ring significantly influences reactivity. The isopropoxy group at the 5-position is electron-donating through resonance. This effect decreases the electrophilicity of the aldehyde's carbonyl carbon, impacting its reactivity in nucleophilic addition or condensation reactions when compared to analogues with electron-withdrawing groups. For example, 2-bromo-5-fluorobenzaldehyde, which features an electron-withdrawing fluorine atom, exhibits a more electrophilic aldehyde group. This fundamental difference in electronic properties directly governs the chemical behavior of these analogues.

Investigations into functionalized derivatives have also revealed important structure-property relationships. In the study of azide-functionalized bromoarenes, it was discovered that both the azide moiety and the subsequently formed triazole ring (after click chemistry) act as efficient quenchers of phosphorescence. beilstein-journals.org This finding is critical for applications in materials science where precise control over the photophysical properties of a molecule is required.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Isopropoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-bromo-5-isopropoxybenzaldehyde. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the molecule's framework can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of all its proton-containing functional groups. The aldehyde proton typically appears as a singlet in the downfield region, around δ 10.0 ppm. The isopropoxy group gives rise to a doublet for the six equivalent methyl protons (-(CH₃)₂) between δ 1.2–1.4 ppm and a septet for the methine proton (-OCH-) in the range of δ 4.5–4.7 ppm. The aromatic protons exhibit a more complex splitting pattern due to their specific substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The aldehyde carbonyl carbon is readily identified by its characteristic downfield shift, typically around δ 190 ppm. The carbons of the isopropoxy group and the bromine-substituted aromatic carbons also show distinct resonances, allowing for a complete carbon skeleton map.

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~10.0 | ~190 |

| Isopropoxy (-OCH(CH₃)₂) | ~4.5–4.7 (septet) | - |

| Isopropoxy (-OCH(CH₃)₂) | ~1.2–1.4 (doublet) | - |

| Aromatic Carbons | - | - |

| Bromine-substituted Carbon | - | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is indicative based on typical values for similar structures.

Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton of the isopropoxy group and the methyl protons, as well as between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For instance, the proton signal of the methine group in the isopropoxy moiety will show a cross-peak with its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Under electron ionization (EI), the molecule undergoes fragmentation, and the resulting charged fragments are detected. The analysis of these fragments can help to piece together the structure of the original molecule. For instance, the loss of the isopropoxy group or the bromine atom would lead to characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information and helping to distinguish between isomers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending of its various bonds.

A strong absorption band is expected in the region of 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. Another key feature is the C-O-C ether stretching vibration of the isopropoxy group, which typically appears in the 1250–1200 cm⁻¹ range. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aldehyde C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Ether Stretch | 1250-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the aromatic ring and the carbonyl group act as chromophores, which are responsible for its UV absorption.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, arise from the conjugated system of the benzene ring and the aldehyde. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the oxygen atom in the carbonyl group. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

Applications in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The reactivity of 2-Bromo-5-isopropoxybenzaldehyde is defined by its three key functional components: the aldehyde group, the carbon-bromine bond, and the isopropoxy-substituted aromatic ring. This trifunctional nature allows for a wide range of chemical transformations, making it a versatile precursor in multi-step syntheses.

The aldehyde group is electrophilic and can participate in a variety of classic carbonyl reactions. It can be oxidized to the corresponding carboxylic acid, 2-bromo-5-isopropoxybenzoic acid, or reduced to form 2-bromo-5-isopropoxybenzyl alcohol. Furthermore, it readily undergoes condensation reactions. A notable example is its use in the Wittig reaction to produce styrene (B11656) derivatives, a transformation that proceeds with high efficiency.

The bromine atom ortho to the aldehyde is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly increasing molecular complexity. The bromine can also be substituted by various nucleophiles under appropriate reaction conditions. The electron-donating isopropoxy group influences the reactivity of the aromatic ring, particularly affecting the electrophilicity of the aldehyde and the conditions required for substitution reactions.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic Acid | |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Alcohol | |

| Wittig Olefination | Phosphonium (B103445) ylide (e.g., Ph₃P=CHR) | Styrene Derivative | |

| Nucleophilic Substitution | Amines, Thiols | Substituted Benzaldehyde (B42025) |

Precursor for Complex Molecular Architectures

The multifunctionality of this compound makes it an ideal starting material for the synthesis of more elaborate molecular structures. It serves as a key building block in the development of specialty chemicals and is investigated as a precursor for bioactive compounds and potential pharmaceutical agents. Its structural framework is a component of various target molecules in medicinal chemistry research.

The ability to sequentially or selectively react the aldehyde and bromo functionalities is crucial for its role as a precursor. For instance, the aldehyde can be transformed first, followed by a cross-coupling reaction at the bromine site, or vice versa. This strategic flexibility allows chemists to construct complex substitution patterns on the aromatic ring, which is a fundamental requirement in the rational design of new molecules. nih.gov The synthesis of styrene derivatives via the Wittig reaction is just one example of how this building block can be elaborated into more complex systems.

Role in the Synthesis of Chiral Compounds

While specific examples detailing the direct use of this compound in the synthesis of chiral compounds are not extensively documented, its structure is well-suited for the preparation of chiral ligands used in asymmetric catalysis. Chiral phosphine (B1218219) ligands, for example, are pivotal in creating asymmetric environments around metal centers for enantioselective reactions. tcichemicals.com The functional handles on this compound—the aldehyde and the bromine—provide reaction sites for constructing such ligands. For instance, the aldehyde could be converted into a chiral amino or alcohol group, which could then be incorporated into a larger ligand scaffold. The bromine atom allows for the attachment of phosphine groups via coupling reactions, a common strategy in the synthesis of ligands for catalysts used in producing optically active compounds. tcichemicals.com

Applications in Heterocyclic Chemistry

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing an oxygen atom. It has been used as a model starting material for the synthesis of 2,3,4,5-tetrahydrobenzofuran. researchgate.net

The benzofuran (B130515) scaffold is of particular importance as it is a core structural unit in numerous biologically active natural products and synthetic pharmaceuticals. bldpharm.com The synthesis of substituted benzofurans often involves the strategic cyclization of ortho-substituted phenols. Precursors similar to this compound are frequently employed in these synthetic routes. For example, related bromo-hydroxy benzaldehydes can be alkylated and then undergo intramolecular cyclization to form the furan (B31954) ring. iarjset.com The bromine atom in the 2-position is perfectly situated to facilitate cyclization reactions or to be replaced in later steps to further functionalize the resulting heterocyclic system. The synthesis of various substituted benzofuran derivatives has been a focus of research for developing new antimicrobial agents. bldpharm.comchemspider.com

| Heterocyclic System | Synthetic Relevance | Reference |

|---|---|---|

| Benzofurans | Core of many bioactive molecules. Synthesized via cyclization of ortho-functionalized precursors. | chemspider.com, iarjset.com, bldpharm.com |

| Tetrahydrobenzofurans | Used as a model starting material for its synthesis. | researchgate.net |

| Thiazoles | Related bromo-methoxy benzohydrazides are used to synthesize bioactive thiazole (B1198619) derivatives. | nih.gov |

Development of Polymer Precursors

There is growing interest in developing novel monomers for advanced polymers with specific functions. While direct polymerization of this compound is not a common application, its structure holds potential for the development of polymer precursors. To act as a monomer, a molecule typically requires at least two reactive sites. This compound could be chemically modified to introduce a second polymerizable group.

For instance, the aldehyde could be converted into a vinyl group or an acetylene, while the bromine atom could be used in polycondensation reactions like the Suzuki or Stille coupling, which are common methods for synthesizing conjugated polymers. researchgate.netiarjset.com These polymers are known for their electronic properties and are used in a variety of applications. The isopropoxy substituent can enhance the solubility of the resulting polymer, which is a critical factor for processability. The analogous compound 5-Bromoisophthalaldehyde, which possesses two aldehyde groups, highlights the utility of multifunctional aromatic compounds as crosslinking agents and in polymer chemistry. This suggests that by synthetically modifying this compound, it could serve as a valuable precursor for new functional polymers.

Exploration of Biological Activities and Medicinal Chemistry Applications

Ligand Design for Protein-Ligand Interactions

The design of ligands that bind specifically and with high affinity to target proteins is a cornerstone of drug discovery. The structural features of 2-Bromo-5-isopropoxybenzaldehyde make it a valuable fragment for use in fragment-based ligand design. The aldehyde group can form hydrogen bonds or covalent linkages with protein residues, while the aromatic ring can engage in hydrophobic and pi-stacking interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Computational docking studies of related benzaldehyde (B42025) derivatives have been used to predict their binding modes and affinities for target proteins, such as cyclooxygenase-2 (COX-2). nih.gov These computational approaches, combined with experimental techniques like X-ray crystallography and NMR spectroscopy, can guide the optimization of ligands derived from this compound to enhance their binding to specific protein targets. nih.gov

Probing Enzyme Mechanisms and Biological Pathways

Understanding the mechanisms of enzyme action and dissecting complex biological pathways are crucial for the development of targeted therapies. Chemical probes are essential tools in these investigations. The reactivity of the aldehyde group in this compound allows for its use in the development of such probes. For instance, it could be incorporated into molecules designed to covalently label the active site of an enzyme, allowing for its identification and characterization. Furthermore, derivatives of this compound can be synthesized with reporter tags, such as fluorescent groups or biotin, to enable the visualization and tracking of their interactions within a cell. While specific applications of this compound as an enzyme probe are not yet widely reported, its chemical properties make it a promising candidate for the future development of such tools.

Antimicrobial Activity Investigations of Related Compounds

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the examination of structurally similar compounds provides valuable insights into its potential biological activity. The presence of a substituted benzaldehyde moiety is a common feature in various compounds investigated for their antimicrobial effects.

Research into substituted aromatic aldehydes has indicated that their antimicrobial efficacy is often more pronounced in terms of germistatic activity (inhibiting microbial growth) rather than germicidal activity (killing microbes). nih.gov The antimicrobial action of aldehydes is thought to stem from their ability to interact with and disrupt essential biological molecules within microbial cells. nih.gov

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a bromo-substituted phenyl ring, demonstrated activity against Gram-positive bacteria. researchgate.net These findings suggest that the bromine atom may contribute to the antimicrobial profile of this class of compounds. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these investigations. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown MIC values in the range of 2.5–5.0 mg/mL against Gram-positive bacteria. researchgate.net

Furthermore, derivatives of 5-bromosalicylaldehyde, a compound closely related to the core structure of this compound, have been synthesized and evaluated for their antimicrobial potential. researchgate.net For example, benzofuran-triazole derivatives synthesized from 5-bromo-2-hydroxybenzaldehyde have exhibited antibacterial activity. mdpi.com Specifically, one such derivative with 3,4-dimethyl substituents was identified as a potent agent against Bacillus subtilis, with a MIC value of 1.25 μg/mL, which is comparable to the standard antibiotic penicillin. mdpi.com

The following table summarizes the antimicrobial activities of selected compounds related to this compound.

| Compound/Derivative Class | Test Organism | Activity | MIC Value |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active | 2.5–5.0 mg/mL |

| Benzofuran-triazole derivative (with 3,4-dimethyl substituents) | Bacillus subtilis | Potent | 1.25 μg/mL |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, Staphylococcus intermedius | Active | Not specified |

Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies

The pharmacological profile of a compound is determined by its interaction with biological targets, which is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying the chemical structure of a compound, researchers can identify the key pharmacophoric elements responsible for its therapeutic effects.

For substituted benzaldehydes and related aromatic compounds, several structural factors can influence their pharmacological activity:

Nature and Position of Substituents: The type of substituent (e.g., electron-donating or electron-withdrawing) and its position on the benzene (B151609) ring can significantly alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological receptors. mdpi.com

Halogenation: The presence of halogen atoms, such as bromine, can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Studies on halogenated benzimidazoles have shown that bromine substitution can significantly increase the affinity of these compounds for certain receptors. nih.gov

The Aldehyde Group: The aldehyde functional group is a key reactive center and can participate in various interactions with biological macromolecules.

In the context of antimicrobial agents, SAR studies on novel benzimidazole (B57391) derivatives bearing a hydrazone moiety have revealed a correlation between the electronic properties of the compounds and their antibacterial activity. nih.gov Similarly, for benzofuran-triazole hybrids, the introduction of electron-donating groups was found to slightly enhance their inhibitory activity against acetylcholinesterase, a key enzyme in the nervous system. mdpi.com

A hypothetical SAR study on derivatives of this compound might involve the modifications outlined in the table below to probe the contribution of different structural components to its biological activity.

| Position of Modification | Type of Modification | Rationale |

| C2 (Bromine) | Replacement with other halogens (Cl, F) or hydrogen | To assess the impact of the halogen's nature and presence on activity. |

| C5 (Isopropoxy group) | Variation of the alkoxy chain length (e.g., methoxy, ethoxy) or replacement with other functional groups | To evaluate the influence of the size and electronic nature of the substituent at this position. |

| C1 (Aldehyde group) | Oxidation to a carboxylic acid or reduction to an alcohol | To determine the importance of the aldehyde functionality for biological activity. |

Such studies are crucial for the rational design of more potent and selective therapeutic agents. By understanding the SAR of a series of compounds, medicinal chemists can optimize lead compounds to improve their efficacy and reduce potential side effects.

Potential in Materials Science Research

Monomer or Intermediate in Polymer Synthesis

2-Bromo-5-isopropoxybenzaldehyde is a significant intermediate in the synthesis of more complex molecules that can serve as monomers in polymerization reactions. The compound's aldehyde functionality allows it to participate in various condensation and olefination reactions. For instance, it has been successfully used in Wittig reactions to produce styrene (B11656) derivatives with high yields. These resulting styrenic compounds can then undergo polymerization to form polystyrene-based materials.

The presence of the isopropoxy group can influence the properties of the final polymer, potentially enhancing its solubility in organic solvents and affecting its thermal stability. The bromine atom provides another reactive site, allowing the monomer to be incorporated into copolymers or for post-polymerization modification through techniques like Suzuki or Stille coupling. This dual reactivity makes it a flexible precursor for designing polymers with tailored structures and properties.

Table 1: Reactive Sites of this compound and Their Roles in Polymer Synthesis

| Functional Group | Position | Potential Reactions | Role in Polymer Science |

| Aldehyde (-CHO) | 1 | Wittig Reaction, Horner-Wadsworth-Emmons, Knoevenagel Condensation, Reductive Amination | Formation of vinyl (e.g., styrene) or other polymerizable groups, creating monomers. |

| Bromo (-Br) | 2 | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Incorporation into conjugated polymers; site for grafting side chains or post-polymerization modification. |

| Isopropoxy (-OCH(CH₃)₂) | 5 | N/A (Modulating Group) | Enhances solubility, influences glass transition temperature and thermal properties of the final polymer. |

Applications in Functional Materials Development

In the development of functional materials, this compound serves as a key building block. The aldehyde group is a versatile handle for constructing larger molecular architectures. It readily reacts with primary amines to form Schiff bases (imines), which are integral to many liquid crystals, molecular sensors, and coordination compounds.

The ability to use the bromine atom for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions is crucial. This allows for the systematic construction of complex organic molecules designed for specific functions, such as molecular recognition or self-assembly. The isopropoxy group, being relatively bulky and electron-donating, can influence the intermolecular packing in the solid state and modify the electronic nature of the aromatic ring, which in turn tunes the properties of the final material.

Contributions to Optoelectronic Materials

While specific, widespread applications in optoelectronics are still an area of research, the molecular structure of this compound makes it a promising candidate for synthesizing organic optoelectronic materials. Halogenated aromatic aldehydes are common starting points for creating conjugated molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The aldehyde group can be converted into a vinyl group through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, extending the π-conjugated system of the molecule. Extended conjugation is a fundamental requirement for organic materials to absorb and emit light or conduct charge. Furthermore, the bromine atom acts as a synthetic anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the linkage of this benzaldehyde-derived unit to other aromatic or heteroaromatic systems. This strategy allows for the precise engineering of larger, highly conjugated structures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-donating isopropoxy group helps to modulate these energy levels, influencing the final optoelectronic properties of the material.

Role in Advanced Catalytic Systems

In the field of catalysis, this compound is valuable primarily as a precursor for the synthesis of complex organic ligands. The design of ligands is critical for controlling the activity and selectivity of homogeneous metal catalysts.

The compound's aldehyde function can be transformed into various coordinating groups. For example, reaction with amines can produce imine ligands, or reduction to an alcohol followed by further functionalization can yield ether or phosphine-ether ligands. The bromine atom allows the core structure to be integrated into larger, multi-dentate ligand frameworks through cross-coupling reactions. The steric bulk of the isopropoxy substituent can play a crucial role in creating a specific steric environment around the metal center of a catalyst, which can enhance selectivity in catalytic transformations.

Theoretical and Computational Investigations of 2 Bromo 5 Isopropoxybenzaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Bromo-5-isopropoxybenzaldehyde. nih.gov These methods calculate the distribution of electrons within the molecule, which dictates its stability, geometry, and chemical behavior.

The electronic structure is characterized by the interplay between the electron-withdrawing bromo and aldehyde groups and the electron-donating isopropoxy group. The isopropoxy group, through resonance, increases the electron density on the aromatic ring, which in turn influences the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect is crucial for predicting how the molecule will interact with nucleophiles or participate in condensation reactions.

Key parameters derived from quantum chemical calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps, further illuminate the molecule's reactivity. nih.gov MEP maps, for instance, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT (Note: This table is illustrative of typical data obtained from DFT calculations for aromatic aldehydes and is based on methodologies applied to similar compounds. nih.govresearchgate.net)

| Calculated Parameter | Typical Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | Negative value (e.g., -6.5 eV) | Represents the ability to donate an electron. |

| LUMO Energy | Negative value (e.g., -1.8 eV) | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Positive value (e.g., 4.7 eV) | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | Positive value (e.g., 6.5 eV) | Energy required to remove an electron. |

| Electron Affinity | Positive value (e.g., 1.8 eV) | Energy released upon gaining an electron. |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By simulating reaction coordinates and transition states, researchers can predict the feasibility of a proposed mechanism and optimize reaction conditions.

DFT calculations are a primary tool for this purpose. For instance, in reactions like Suzuki-Miyaura cross-coupling, modeling can predict the most likely sites for reaction by analyzing the frontier molecular orbitals. The bromine atom's role as a leaving group and the aldehyde's potential for side reactions can be computationally assessed.

Modeling is also crucial for understanding regioselectivity. In the bromination of the precursor, the electron-donating isopropoxy group and the meta-directing aldehyde group create competing influences. Computational models can calculate the activation energies for bromination at different positions on the ring, indicating that the position ortho to the isopropoxy group is favored, which aligns with experimental results achieved through directed metalation routes. Furthermore, the mechanism for the formation of this compound via alkylation of the corresponding phenol (B47542) can be modeled to understand the SN2 transition state and the role of polar aprotic solvents in stabilizing it.

Table 2: Application of Computational Modeling to Reaction Mechanisms

| Reaction Type | Insights from Computational Modeling |

|---|---|

| Cross-Coupling (e.g., Suzuki) | Predicts reactive sites by simulating HOMO-LUMO gaps; helps optimize catalytic systems. |

| Nucleophilic Substitution | Elucidates the stability of intermediates and transition states for substitution at the bromine atom. |

| Oxidation/Reduction | Models the interaction of the aldehyde group with oxidizing or reducing agents to predict product formation. |

| Condensation Reactions | Simulates the reaction pathway of the aldehyde group with nucleophiles like amines to form Schiff bases. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Predictions

QSAR and QSPR are computational methodologies that correlate the structural or property descriptors of a set of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar The primary advantage of these models is their ability to predict the activity or properties of new, unsynthesized compounds, thereby accelerating the design process and reducing the need for extensive experimental testing. conicet.gov.ar

For this compound, a QSAR model could be developed to predict its potential biological activities based on those of structurally similar compounds. For example, a study on 1,2,4-triazole (B32235) derivatives containing a related 2-bromo-5-methoxyphenyl fragment successfully used QSAR to predict toxicity (LD50). zsmu.edu.ua Such models use molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) as inputs. zsmu.edu.ua The model is "trained" on a set of molecules with known activities and can then be used to predict the activity of the target compound.

Similarly, QSPR models can predict physicochemical properties like boiling point, solubility, or retention time in chromatography. These predictions are valuable for planning purification processes and formulation development. The development of a robust QSAR/QSPR model is a multi-step process.

Table 3: General Workflow for QSAR/QSPR Model Development

| Step | Description |

|---|---|

| 1. Data Set Collection | Compile a set of structurally diverse compounds with experimentally measured activity or property data. |

| 2. Descriptor Calculation | For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical). |

| 3. Variable Selection | Identify the most relevant descriptors that have the strongest correlation with the activity/property using statistical methods. mdpi.com |

| 4. Model Generation | Create a mathematical equation linking the selected descriptors to the activity/property using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). conicet.gov.ar |

| 5. Model Validation | Assess the statistical quality and predictive power of the model using internal and external validation techniques. |

Conformational Analysis and Molecular Dynamics Simulations

While 2D structures are useful, the 3D shape and flexibility of a molecule are critical to its function, especially its ability to bind to biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and movements of this compound.

Conformational Analysis aims to identify the most stable three-dimensional structures (conformers) of the molecule. The rotation around single bonds, such as the C-O and C-C bonds of the isopropoxy group and the C-C bond connecting the aldehyde to the ring, gives rise to different spatial arrangements. By calculating the potential energy of these different conformers, the lowest-energy (most stable) conformations can be identified. This is crucial for understanding how the molecule might fit into a receptor's active site.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent like water or a biological membrane). For this compound, MD simulations could be used to:

Model the effect of different solvents on reaction pathways.

Simulate the binding process to a protein target, providing insights into binding affinity and the stability of the complex. nih.gov

Explore the molecule's preferred conformations in a solution, which may differ from its minimum energy state in a vacuum.

Table 4: Key Outputs from Conformational Analysis and MD Simulations

| Technique | Primary Output | Scientific Insight |

|---|---|---|

| Conformational Analysis | Potential Energy Surface, Stable Conformers | Identifies the most likely 3D shapes of the molecule. |

| Molecular Dynamics | Atomic Trajectories, RMSD, RMSF | Reveals molecular flexibility, stability over time, and interaction dynamics with the environment. nih.gov |

| Molecular Dynamics | Binding Free Energy Calculations | Predicts the strength of interaction between the molecule and a binding partner (e.g., a protein). |

Future Research Avenues and Perspectives

Innovation in Sustainable Synthetic Methodologies

Future research is poised to focus on developing more environmentally benign and efficient methods for synthesizing 2-Bromo-5-isopropoxybenzaldehyde. While current methods like alkylation are effective for industrial scales, there is a drive towards greener chemistry. Key areas of innovation include:

Continuous Flow Chemistry: The implementation of continuous flow reactors could significantly improve synthesis efficiency, potentially reducing reaction times by 30-40% compared to traditional batch processes. This approach offers better control over reaction parameters, leading to higher yields and purity.

Green Solvents: Research into replacing conventional solvents like DMF and toluene (B28343) with more sustainable alternatives, such as deep eutectic solvents (DESs), is a promising avenue. mdpi.com AI and machine learning models can accelerate the discovery of suitable DESs by predicting their physical and chemical properties. mdpi.com

Catalyst Development: The exploration of novel, reusable catalysts for the alkylation and bromination steps can reduce waste and improve the atom economy of the synthesis. AI-driven models are becoming instrumental in designing and screening heterogeneous catalysts for specific reactions. mdpi.com

Solvent Recovery: Enhancing current patented methodologies that emphasize solvent recovery, such as distillation units that reclaim over 90% of solvents, will continue to be a focus for scalable and sustainable production.

Discovery of Unprecedented Reactivity Patterns

The reactivity of this compound is primarily dictated by its aldehyde group, which can undergo oxidation and reduction, and the bromine atom, which is susceptible to substitution. However, the electronic influence of the electron-donating isopropoxy group presents opportunities to uncover novel reactivity. Future investigations may include:

Advanced Coupling Reactions: Exploring the use of this compound in a wider array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize complex molecular architectures.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel transformations that are not accessible under thermal conditions, potentially leading to the discovery of new reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to predict the outcomes of untested reaction pathways and to understand the mechanistic details of its reactivity. This can guide experimental work and reduce the need for extensive empirical screening.

Directed Ortho-Metalation: Further investigating directed metalation strategies to functionalize the aromatic ring at positions other than the bromine atom, offering access to a new range of derivatives.

Expansion into Novel Biological Targets and Therapeutic Areas

Halogenated benzaldehydes are established as important intermediates in the synthesis of pharmaceuticals and agrochemicals. While this compound is used in the development of bioactive compounds, its full potential remains to be unlocked. Future research will likely focus on:

High-Throughput Screening: Systematically screening the compound against large panels of biological targets, such as enzymes (kinases, proteases) and receptors (GPCRs), to identify novel biological activities.

Lead Compound Development: Using the compound as a scaffold to design and synthesize libraries of derivatives for therapeutic areas like oncology, neurodegenerative diseases, and infectious diseases. For instance, related compounds like 2-bromo-5-nitrobenzaldehyde (B1279160) have been investigated as cholesteryl ester transfer protein (CETP) inhibitors and for creating neuroprotective agents. chemicalbook.com

Bioisosteric Replacement Studies: Investigating the impact of the isopropoxy group on metabolic stability and bioavailability, drawing comparisons to fluorinated analogs which are often favored in drug design for their enhanced properties.

Advancements in Material Science Applications

The use of halogenated benzaldehydes extends to materials science, and this compound represents an untapped resource in this field. Its distinct functional groups suggest potential applications in:

Polymer Chemistry: The aldehyde functionality can be used in polymerization and crosslinking reactions to create novel polymers with tailored properties. This is analogous to related compounds like 5-Bromoisophthalaldehyde, which is used for its dual reactivity sites.

Organic Electronics: The aromatic core of the molecule could be incorporated into the structure of organic semiconductors, liquid crystals, or organic light-emitting diodes (OLEDs), where the bromo and isopropoxy substituents can be used to fine-tune the electronic and physical properties of the material.

Surface Modification: The reactive aldehyde group could be employed to functionalize surfaces, creating new materials with specific wetting, adhesive, or biocompatible properties.

Integration with Automation and Artificial Intelligence in Chemical Discovery

Predictive Synthesis: AI algorithms can predict optimal synthetic routes, reaction conditions, and yields, significantly accelerating the development of more efficient and sustainable production methods. drugtargetreview.com

Automated Synthesis and Screening: Robotic platforms can perform high-throughput synthesis of derivatives and screen them for biological activity or material properties, drastically reducing the time required for discovery cycles. cmu.edu Researchers can now perform thousands of reactions in the time it previously took to do a few hundred. cmu.edu

De Novo Molecular Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for specific biological targets or material properties, thereby exploring a vast and uncharted chemical space. drugtargetreview.comnih.gov

Real-time Analysis: The development of automated workflows that couple synthesis with real-time analysis techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide immediate feedback on reaction outcomes, speeding up the optimization process. sciencedaily.com

Q & A

Q. What is the standard synthetic route for 2-Bromo-5-isopropoxybenzaldehyde, and what reagents are critical for its preparation?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. Starting with 5-bromo-2-hydroxybenzaldehyde, the hydroxyl group reacts with isopropyl bromide or an equivalent isopropoxy-introducing agent (e.g., isopropyl iodide) under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C). Key parameters include stoichiometric control of the base and reaction time to minimize side products like di-alkylated derivatives . Table 1 : Typical Synthetic Conditions